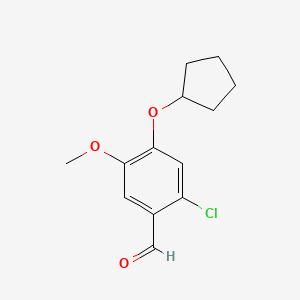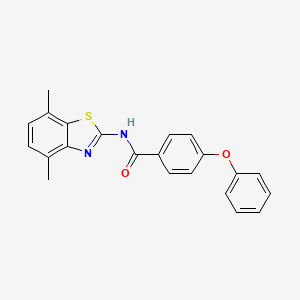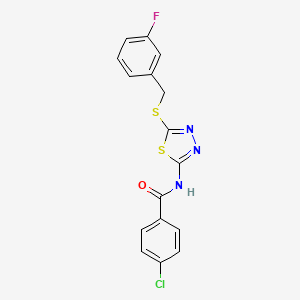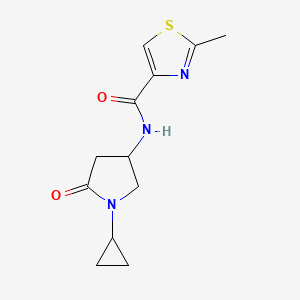![molecular formula C13H17F3N2O B2812384 2-Morpholin-4-Yl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine CAS No. 885950-67-4](/img/structure/B2812384.png)
2-Morpholin-4-Yl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholin-4-Yl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine is a chemical compound with the molecular formula C13H17F3N2O and a molecular weight of 274.28 g/mol . This compound is characterized by the presence of a morpholine ring, a trifluoromethyl group, and a phenyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-Yl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine typically involves the reaction of 4-(Trifluoromethyl)benzaldehyde with morpholine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-Yl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenyl group, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted morpholine or phenyl derivatives.
Scientific Research Applications
2-Morpholin-4-Yl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Morpholin-4-Yl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The morpholine ring can interact with active sites of enzymes, inhibiting their activity or modulating receptor functions .
Comparison with Similar Compounds
Similar Compounds
- 2-(Morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
- 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine
Uniqueness
2-Morpholin-4-Yl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine is unique due to its specific combination of a morpholine ring and a trifluoromethyl-substituted phenyl group. This structure imparts distinct physicochemical properties, such as increased lipophilicity and enhanced biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-morpholin-4-yl-2-[4-(trifluoromethyl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c14-13(15,16)11-3-1-10(2-4-11)12(9-17)18-5-7-19-8-6-18/h1-4,12H,5-9,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZRWJJFLWSVCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CN)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[6-(1H-pyrazol-1-yl)pyridin-2-yl]methyl}prop-2-enamide](/img/structure/B2812301.png)
![[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2-chlorophenyl)acetate](/img/structure/B2812302.png)
![2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/new.no-structure.jpg)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2812308.png)
![3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2812309.png)
![4-(Benzylsulfanyl)-5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine](/img/structure/B2812310.png)

![1-[(4-Methylphenyl)(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole](/img/structure/B2812315.png)


![3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-(3-cyanophenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2812321.png)

![3-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2812323.png)

